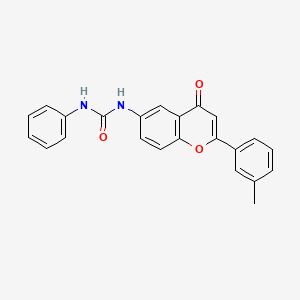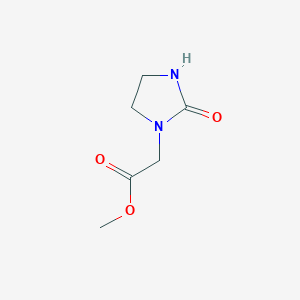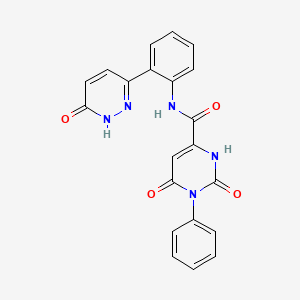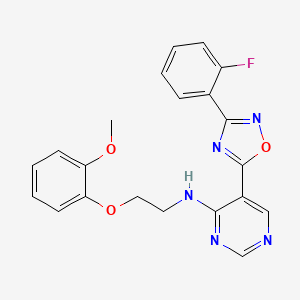
7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine analogs. It is also known as PD 0332991 or palbociclib. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is used as a targeted therapy for breast cancer.
Wirkmechanismus
Palbociclib selectively inhibits CDK4/6, which are enzymes that play a crucial role in cell cycle progression. CDK4/6 inhibitors induce cell cycle arrest in the G1 phase, which prevents cancer cells from dividing and proliferating. Palbociclib also sensitizes cancer cells to chemotherapy and radiation therapy, making them more effective.
Biochemical and Physiological Effects
Palbociclib has been shown to have several biochemical and physiological effects. It induces cell cycle arrest in the G1 phase, which prevents cancer cells from dividing and proliferating. Palbociclib also inhibits the phosphorylation of the retinoblastoma protein (Rb), which is a tumor suppressor protein that regulates cell cycle progression. Inhibition of Rb phosphorylation leads to the accumulation of hypophosphorylated Rb, which induces cell cycle arrest. Palbociclib also sensitizes cancer cells to chemotherapy and radiation therapy, making them more effective.
Vorteile Und Einschränkungen Für Laborexperimente
Palbociclib has several advantages for lab experiments. It is a selective inhibitor of CDK4/6, which makes it a useful tool for studying the role of CDK4/6 in cancer cell proliferation. Palbociclib is also effective in inducing cell cycle arrest in cancer cells, which makes it a useful tool for studying the mechanisms of cell cycle regulation. However, palbociclib has some limitations for lab experiments. It is a targeted therapy for breast cancer, which limits its application in other types of cancer. Palbociclib is also a relatively new drug, and its long-term effects are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of palbociclib. One direction is to study the use of palbociclib in combination with other targeted therapies for the treatment of breast cancer. Another direction is to study the use of palbociclib in other types of cancer, such as non-small cell lung cancer and glioblastoma. Further research is also needed to fully understand the long-term effects of palbociclib and its potential for the prevention of cancer.
Synthesemethoden
The synthesis of palbociclib involves several steps. The first step is the preparation of 8-bromo-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This compound is then reacted with benzylamine to obtain 7-benzyl-8-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The final step involves the reaction of the previous compound with 3-methoxypropylamine to obtain 7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is palbociclib.
Wissenschaftliche Forschungsanwendungen
Palbociclib has been extensively studied for its use as a targeted therapy for breast cancer. It has been shown to be effective in combination with hormone therapy for the treatment of hormone receptor-positive (HR+) and human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Palbociclib has also been studied for its use in other types of cancer, such as non-small cell lung cancer and glioblastoma.
Eigenschaften
IUPAC Name |
7-benzyl-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21-14-13(15(23)20-17(21)24)22(11-12-7-4-3-5-8-12)16(19-14)18-9-6-10-25-2/h3-5,7-8H,6,9-11H2,1-2H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHFLWQYCUHQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide](/img/structure/B2536558.png)




![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536570.png)
![tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate](/img/structure/B2536571.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2536574.png)
![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)
![[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid](/img/structure/B2536578.png)